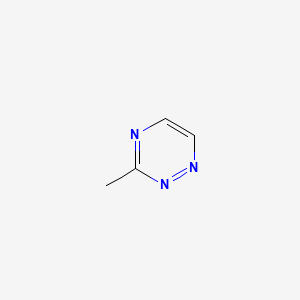

3-Methyl-1,2,4-triazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAQLPFCVVKMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178831 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-33-6 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1,2,4 Triazine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis provides the most straightforward routes to the 1,2,4-triazine (B1199460) ring system. These methods typically involve the formation of the heterocyclic ring from acyclic precursors in one or two steps.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of 1,2,4-triazines, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia.

A novel synthetic procedure for producing 1,2,4-triazine derivatives involves the condensation of keto oxime compounds with terephthalohydrazone. selcuk.edu.tr In this approach, symmetrical 1,2,4-triazine compounds are prepared through the reaction of various keto oximes with terephthalohydrazone. selcuk.edu.tr Research has shown that the nature of the substituent on the keto oxime is critical for the successful formation of the triazine ring. selcuk.edu.tr

When the R group on the keto oxime is an aryl group, such as phenyl, p-tolyl, or naphtyl, the condensation reaction proceeds to form the desired 1,2,4-triazine derivative. selcuk.edu.tr However, when the R group is a methyl group, as in pyruvic-aldehyde-1-oxime, the heteroaromatic ring closure does not occur, and the reaction results only in a simple condensation product rather than the triazine ring. selcuk.edu.trresearchgate.net The reaction time was also observed to be shorter when a naphtyl group was used compared to other aryl groups. selcuk.edu.tr

| Keto Oxime R Group | Starting Materials | Result | Reference |

|---|---|---|---|

| Phenyl | Isonitrosoacetophenone + Terephthalohydrazone | Triazine compound formed | selcuk.edu.tr |

| p-Tolyl | p-Methylisonitrosoacetophenone + Terephthalohydrazone | Triazine compound formed | selcuk.edu.tr |

| Naphtyl | Isonitroso-1-acetylnaphthalene + Terephthalohydrazone | Triazine compound formed (shorter reaction time) | selcuk.edu.tr |

| Methyl | Pyruvic-aldehyde-1-oxime + Terephthalohydrazone | Triazine ring closure not observed | selcuk.edu.trresearchgate.net |

A well-established and traditional method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the condensation of 1,2-dicarbonyl compounds (1,2-diketones) with acyl hydrazides. clockss.orgarkat-usa.org The reaction is typically carried out in the presence of ammonium (B1175870) acetate, which serves as the nitrogen source for the triazine ring. clockss.org Traditional thermal conditions require refluxing the reactants in acetic acid for extended periods, often between 6 and 24 hours, which can lead to low yields and the formation of side products. clockss.org

To address these limitations, microwave-assisted organic synthesis (MAOS) has been applied to this reaction. clockss.orgarkat-usa.org Microwave irradiation significantly reduces reaction times and often improves yields. arkat-usa.org For instance, the reaction of benzil (B1666583) with an imidazoyl acyl hydrazide under microwave conditions at 180 °C was completed in just 5 minutes, yielding the desired 3-heterocyclic-1,2,4-triazine in 85% isolated yield. clockss.org This demonstrates a significant improvement over conventional heating methods. clockss.org A comparison of conventional and microwave-assisted methods for the synthesis of various triazines showed consistently higher yields and dramatically shorter reaction times for the microwave-assisted process. arkat-usa.org

| 1,2-Diketone | Amide/Acyl Hydrazide | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil | Formamide | Conventional | 2.5 hr | 75 | arkat-usa.org |

| Benzil | Formamide | Microwave | 3.0 min | 85 | arkat-usa.org |

| Benzil | Acetamide | Conventional | 3.0 hr | 72 | arkat-usa.org |

| Benzil | Acetamide | Microwave | 4.0 min | 82 | arkat-usa.org |

| Benzil | Benzamide (B126) | Conventional | 4.0 hr | 70 | arkat-usa.org |

| Benzil | Benzamide | Microwave | 5.0 min | 80 | arkat-usa.org |

| Benzil | Imidazoyl acyl hydrazide | Microwave | 5.0 min | 85 | clockss.org |

Cyclization Reactions

Cyclization reactions are fundamental to forming the 1,2,4-triazine ring, where a linear precursor is induced to form the cyclic structure. These methods can be highly efficient, especially when performed as reductive or tandem processes.

The reductive cyclization of nitrophenylhydrazides is a key method for constructing ring-fused selcuk.edu.trclockss.orgCurrent time information in Bangalore, IN.triazines, such as 1,2,4-benzotriazines. mdpi.comresearchgate.net This strategy involves the chemical reduction of a nitro group on an aryl hydrazide to an amino group, which then undergoes intramolecular cyclization to form the triazine ring. mdpi.comnih.gov For example, 3-phenyl selcuk.edu.trclockss.orgCurrent time information in Bangalore, IN.triazines have been synthesized from the corresponding hydrazides under reductive conditions, achieving yields between 50% and 84%. mdpi.com

This approach has been successfully used to prepare 3-methyl-1,2,4-benzotriazine. lookchem.com The synthesis is achieved through the PtO₂-catalyzed hydrogenation of the corresponding 2-nitrophenylhydrazones of pyruvic acid, resulting in moderate yields of 50-70%. lookchem.com Another variation involves the electrochemical reduction of o-nitrophenylhydrazides in a basic medium, where the intermediate hydroxylamine (B1172632) undergoes ring closure to yield the 1,2,4-benzotriazine (B1219565). lookchem.com

| Precursor | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N'-(4-methoxy-2-nitrophenyl)benzohydrazide | Reductive conditions | 7-Methoxy-3-phenyl-1,2,4-benzotriazine | 80–84% | mdpi.com |

| N'-(3-nitroquinolin-4-yl)benzohydrazide | Reductive conditions | 3-Phenyl selcuk.edu.trclockss.orgCurrent time information in Bangalore, IN.triazino[5,6-c]quinoline | 50–55% | mdpi.com |

| 2-Nitrophenylhydrazone of pyruvic acid | PtO₂-catalyzed hydrogenation | 3-Methyl-1,2,4-benzotriazine | 50-70% | lookchem.com |

Tandem cyclization reactions offer an efficient and direct one-pot synthesis of 1,2,4-triazine compounds, aligning with the principles of green chemistry by maximizing step and atomic economy. sioc-journal.cn These processes avoid the need to isolate intermediates, streamlining the synthetic route. sioc-journal.cn The formation of C-N bonds through tandem cyclization has become an increasingly important strategy for synthesizing 1,2,4-triazines over the last decade, with methods developed under both transition-metal and metal-free conditions. sioc-journal.cn

One example of such a process is a one-pot, three-step reaction that converts N-tosyl hydrazones and aziridines into 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. researchgate.net This sequence involves the nucleophilic ring-opening of the aziridine, followed by cyclization and an oxidation step to furnish the final triazine product in good yields. researchgate.net Another example involves tandem A_N–A_N (addition of N-nucleophile) reactions for the synthesis of fused triazine systems like tetrahydrothiazolo[4,5-e] selcuk.edu.trclockss.orgCurrent time information in Bangalore, IN.triazines. urfu.ru These multi-step, single-pot reactions represent a powerful and efficient approach to complex heterocyclic synthesis. sioc-journal.cnresearchgate.net

Tandem Cyclization Reactions

Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone in the synthesis of complex organic molecules, and 1,2,4-triazine derivatives are no exception. researchgate.netresearchgate.net These catalysts offer efficient and selective pathways for the construction of the triazine ring. researchgate.net

One notable approach involves the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. This method is advantageous as it does not require ligands, strong bases, or organic oxidants, and it is effective for both aromatic and aliphatic alcohols. researchgate.net Another significant advancement is the Rh(III)-catalyzed annulation of N-azolo imines with dioxazolones. This reaction proceeds through a C-H amidation of an imidoyl C-H bond, followed by cyclodehydration, yielding a range of azolo researchgate.netresearchgate.netmdpi.comtriazines. researchgate.net

Furthermore, copper-catalyzed Ullmann-type reactions have been developed for the one-pot synthesis of trisubstituted s-triazine derivatives. researchgate.net A practical, one-pot, two-step synthesis of substituted pyrrolo[2,1-f] researchgate.netrsc.orgacs.orgtriazin-4(3H)-ones has been achieved using a CuCl2·2H2O/NaOAc/DMSO catalytic system. nih.gov

Metal-Free Conditions

In the interest of developing more sustainable and cost-effective synthetic routes, metal-free conditions for the synthesis of 1,2,4-triazines have been explored. researchgate.netrsc.orgresearchgate.net These methods often rely on the inherent reactivity of the starting materials and the use of non-metallic reagents or catalysts.

A noteworthy metal-free approach is the one-pot synthesis of 3,5-disubstituted-1,2,4-triazines from terminal aryl alkenes and amidrazones. researchgate.net This domino process involves iodination, Kornblum oxidation, and condensation, providing moderate to high yields of the desired products. researchgate.net The reaction is performed under air at elevated temperatures, showcasing its operational simplicity. researchgate.net

Another strategy involves the use of elemental sulfur to mediate the reaction between benzyl (B1604629) chlorides and benzylamines, leading to the formation of 1,3,5-triazines. researchgate.net This protocol is advantageous due to the absence of metal catalysts and ligands, and it proceeds under mild conditions. researchgate.net Additionally, NIS-catalyzed oxidative cyclization of alcohols with amidines presents another efficient metal-free pathway to 1,3,5-triazine (B166579) derivatives. researchgate.net

Intramolecular C-H/N-H Functionalization and C-N Bond Formation

A novel and direct synthesis of the 1,2,4-triazine core has been developed through an intramolecular C-H/N-H functionalization and C-N bond formation. rsc.org This method utilizes transition metals (Mn, Zn, Cd) or lanthanide metals (Dy, Tb) as catalysts under one-step hydrothermal conditions. rsc.org The starting materials for this transformation are azo-conjugated aromatic compounds. rsc.org

This catalytic approach provides a direct route to the triazine core, highlighting the efficiency of intramolecular cyclization strategies in heterocyclic synthesis. rsc.org

Annulation and Ring-Expansion Reactions

Annulation and ring-expansion reactions represent another important class of synthetic strategies for constructing triazine rings. acs.org Annulation involves the fusion of a new ring onto an existing molecule through the formation of two new bonds. scripps.edu

One example of a ring-expansion reaction is the oxidative ring expansion of N-aminopyrazoles, which yields 1,2,3-triazines. nih.gov Furthermore, the thermal opening of an anthra[1,2-d] researchgate.netmdpi.comrsc.orgtriazine-4,7,12(3H)-trione ring, followed by a [4+2]-cycloaddition with pyridine (B92270) derivatives, leads to the formation of complex naphtho[2,3-H]pyrido[2,1-b]quinazoline-6,9,14-trione systems. nih.gov These reactions showcase the versatility of ring construction strategies in accessing diverse heterocyclic frameworks. acs.orgnih.gov

Synthesis of Substituted 3-Methyl-1,2,4-triazine Derivatives

Functionalization via Nucleophilic Substitution

The 1,2,4-triazine ring is electron-deficient, making it susceptible to nucleophilic attack at the C-3, C-5, and C-6 positions. clockss.org Nucleophilic substitution is a key method for introducing a wide range of functional groups onto the triazine core. gacariyalur.ac.in

Displacement of Methylsulfonyl Groups

The methylsulfonyl group (SO2CH3) is an excellent leaving group in nucleophilic aromatic substitution reactions. mdpi.comnih.gov This property is exploited in the synthesis of various substituted 1,2,4-triazine derivatives.

For instance, the synthesis of 5-(2-aminoethoxy)-3-methyl-1-phenyl-1H-pyrazolo[4,3-e] researchgate.netrsc.orgacs.orgtriazine is achieved by the nucleophilic displacement of a methylsulfonyl group from the corresponding sulfone with 2-aminoethanol. mdpi.com This reaction proceeds in high yield and provides a straightforward route to amino-functionalized pyrazolotriazines. mdpi.com Similarly, the methylsulfonyl group in 2-methylsulfonyl-1,2,4-triazolo[5,1-c]1,2,4-triazine can be displaced by S-nucleophiles like cysteine and cysteamine. urfu.ru

Alkylation Reactions

Alkylation represents a fundamental transformation for modifying the core structure of triazine-based compounds, influencing their chemical and physical properties.

Regioselective Alkylation of 1H-Pyrazolo[4,3-e]Current time information in Bangalore, IN.researchgate.netniif.hutriazines

The alkylation of the fused heterocyclic system, 1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine, is a key method for creating diverse derivatives. The starting material, 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine, can be synthesized in a one-pot reaction from 5-acetyl-3-methylsulfanyl-1,2,4-triazine and hydrazine (B178648) hydrochloride. researchgate.netmdpi.comnih.gov

The subsequent alkylation of the pyrazole (B372694) nitrogen in the 1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine ring is highly dependent on the reaction conditions, leading to either 1-alkyl or 2-alkyl isomers. researchgate.net The treatment of the parent compound with various alkyl halides in the presence of a base allows for this regioselective functionalization. researchgate.net The choice of solvent also plays a critical role in directing the position of alkylation; for instance, anhydrous toluene (B28343) has been found to be a superior solvent for these reactions, influencing the ratio of N1 to N2 isomers. acs.org The synthesis of target acyclonucleosides from 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine is achieved by reacting it with appropriate alkylating agents in the presence of potassium carbonate in DMF, with the reaction mixture stirred at room temperature overnight. mdpi.comnih.gov The resulting isomeric products can then be separated using column chromatography. mdpi.comnih.gov

Table 1: Regioselective Alkylation of 1H-Pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine Derivatives

| Starting Material | Reagents | Conditions | Product(s) | Source(s) |

|---|---|---|---|---|

| 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine | Alkyl halides, Base | Varies | 1-alkyl or 2-alkyl derivatives | researchgate.net |

| 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine | Dibromoethane, K₂CO₃ | DMF, rt, overnight | 1-(2-bromoethyl)-3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netniif.hutriazine (Main product) | mdpi.comnih.gov |

Introduction of Specific Moieties (e.g., Fluorine Atoms)

The incorporation of fluorine atoms or fluorine-containing groups like trifluoromethyl (CF₃) into the 1,2,4-triazine scaffold is a significant strategy to modulate the molecule's properties. scirp.orgscirp.org The high electronegativity and unique characteristics of fluorine can enhance metabolic stability, membrane permeability, and receptor binding affinity. scirp.orgontosight.ai

Several synthetic methods have been developed to produce fluorinated 1,2,4-triazine derivatives. scirp.org One approach involves the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones through a (3+3)-annulation reaction between α-amino acid esters and in situ generated trifluoroacetonitrile (B1584977) imines. nih.gov This protocol is noted for its wide substrate scope and high yields. nih.gov Another strategy starts with fluorinated precursors, such as using 4,4'-difluorobenzil, which is reacted with thiosemicarbazide (B42300) or aminoguanidine (B1677879) bicarbonate to build the fluorinated triazine ring system. researchgate.net The resulting 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine serves as a versatile intermediate for further functionalization. scirp.orgresearchgate.net The introduction of fluorine can also be achieved via nucleophilic substitution reactions on a suitably activated triazine ring. rsc.org

Table 2: Synthesis of Fluorinated 1,2,4-Triazine Derivatives

| Method | Starting Materials | Product Type | Key Features | Source(s) |

|---|---|---|---|---|

| (3+3)-Annulation | α-amino acid esters, Trifluoroacetonitrile imines | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | Wide scope, high yield, retention of chirality | nih.gov |

| Ring Synthesis | 4,4'-difluorobenzil, Thiosemicarbazide/Aminoguanidine | 3-Mercapto/Amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine | Builds the core fluorinated triazine ring | researchgate.net |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to create more efficient, economical, and environmentally benign processes. sioc-journal.cnccspublishing.org.cn The synthesis of 1,2,4-triazines has benefited significantly from these approaches.

One-Pot Synthesis Approaches

One-pot synthesis, a type of multicomponent reaction (MCR), is a highly efficient strategy where reactants undergo successive chemical reactions in a single reactor. niif.huclockss.org This approach avoids lengthy separation processes and the purification of intermediate compounds, saving time and resources. clockss.org Several one-pot methods have been developed for synthesizing 1,2,4-triazine derivatives.

One such method involves the three-component condensation of amides, 1,2-dicarbonyl compounds, and hydrazine hydrate. arkat-usa.orgresearchgate.net This procedure allows for the stepwise addition of reagents to generate the final triazine product without isolating the intermediates. arkat-usa.orgresearchgate.net For example, (Z)-N-5-(benzylidene)-3-methyl-6-oxo-1,2,5,6-tetrahydro-1,2,4-triazine-2-substituted benzamide derivatives have been synthesized in a one-pot reaction using an ionic liquid as the medium, which offers shorter reaction times and high yields. niif.hu Another efficient one-pot method is the catalyst-free reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. nih.gov Microwave irradiation is another green technique that has been successfully applied to the one-pot synthesis of triazines, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.netrsc.org

Step and Atom Economy

Step and atom economy are core principles of green chemistry that focus on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. sioc-journal.cnccspublishing.org.cn One-pot multicomponent reactions are inherently advantageous in this regard as they reduce the number of synthetic steps and purification stages. sioc-journal.cnbenthamscience.com

The synthesis of 1,2,4-triazines through tandem cyclization reactions is an excellent example of a process with high step and atom economy. sioc-journal.cnccspublishing.org.cn A green and highly efficient method for synthesizing 5-(aryl/alkyl)amino-1,2,4-triazines has been developed based on two consecutive solvent-free reaction pathways, adhering to the principles of atom economy. rsc.org The concept of Pot, Atom, and Step Economy (PASE) has been applied to the synthesis of related heterocyclic systems, where multiple bonds are formed in a single pot, leading to the rapid and efficient generation of complex molecules. researchgate.net The use of microwave irradiation and solvent-free conditions further enhances the green characteristics of these syntheses by reducing energy consumption and solvent waste. rsc.orgchim.it

Reaction Mechanisms and Chemical Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis, and 1,2,4-triazines, including the 3-methyl derivative, serve as effective aza-dienes. nih.gov This type of reaction involves an electron-deficient diene reacting with an electron-rich dienophile, which is the reverse of the electronic requirements of the normal Diels-Alder reaction. sigmaaldrich.com

As cyclic aza-dienes, 1,2,4-triazines are utilized in IEDDA reactions to construct new heterocyclic frameworks. nih.gov The nitrogen atoms in the triazine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it favorable for reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. rsc.org This reactivity allows for the formation of a diverse range of nitrogen-containing heterocyclic compounds.

The IEDDA reaction of 1,2,4-triazines provides a versatile pathway to various heterocyclic systems. Following the initial [4+2] cycloaddition, a retro-Diels-Alder reaction often occurs, leading to the extrusion of a small molecule, typically dinitrogen, and the formation of a new heterocyclic ring. researchgate.net

Pyridines: The reaction of 1,2,4-triazines with alkenes or alkynes, followed by the loss of N₂, is a common method for synthesizing substituted pyridines. northumbria.ac.ukbaranlab.org This approach is valuable for creating highly functionalized pyridine (B92270) rings that are otherwise difficult to access. nih.gov

Pyridazines: When 1,2,4-triazines react with certain dienophiles, the cycloaddition can lead to the formation of pyridazine (B1198779) derivatives. organic-chemistry.orgresearchgate.net

Pyrimidines: The reaction of 1,2,4-triazines with amidines can be used to synthesize pyrimidines. organic-chemistry.orgnih.gov

| Reactant | Resulting Heterocycle |

|---|---|

| Alkene/Alkyne | Pyridine |

| Various Dienophiles | Pyridazine |

| Amidine | Pyrimidine |

The strategic use of IEDDA reactions involving 1,2,4-triazines has been instrumental in the total synthesis of several natural products. This methodology allows for the efficient construction of complex heterocyclic cores found in biologically active molecules. nih.govsigmaaldrich.com

In the realm of bioorthogonal chemistry, 1,2,4-triazines have emerged as valuable reagents. nih.gov These reactions can proceed under physiological conditions without interfering with biological processes. researchgate.net The reaction of 1,2,4-triazines with strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN), has been employed for labeling and imaging biomolecules in living systems. rsc.orgresearchgate.netescholarship.org While generally less reactive than their tetrazine counterparts, the reactivity of 1,2,4-triazines can be tuned by substituents. researchgate.netnih.gov For instance, the introduction of electron-withdrawing groups can enhance their reactivity. researchgate.net N1-alkylation to form triazinium salts has been shown to dramatically increase the reaction rate with strained alkynes by three orders of magnitude. researchgate.net

| 1,2,4-Triazine (B1199460) Derivative | Dienophile | Rate Constant (M-1s-1) |

|---|---|---|

| 4-nitrophenyl substituted 1,2,4-triazine | sTCO | 99.24 nih.gov |

| Unsubstituted 1,2,4-triazine | TCO | 7.5 rsc.org |

| Unsubstituted 1,2,4-triazine | BCN | 0.38 x 10-3rsc.org |

Cyclization Reaction Mechanisms

1,2,4-triazines can also undergo various cyclization reactions to form fused heterocyclic systems. These reactions are often driven by the reactivity of substituents on the triazine ring.

The outcome and rate of cyclization reactions involving 1,2,4-triazine derivatives are highly dependent on several factors:

Substituents: The nature of the substituents on the 1,2,4-triazine ring plays a critical role in directing the course of cyclization. For example, the presence of amino and hydrazinyl groups can facilitate subsequent cyclization reactions to form fused ring systems like pyridazinotriazines. nih.gov

Solvent: The choice of solvent can influence the reaction pathway. For instance, refluxing in dimethylformamide (DMF) can promote cyclization through water elimination. nih.gov

Temperature: Reaction temperature is a key parameter in controlling the regioselectivity and efficiency of cyclization reactions. organic-chemistry.org Refluxing is often required to drive these reactions to completion. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| 3-Methyl-1,2,4-triazine |

| Pyridine |

| Pyridazine |

| Pyrimidine |

| trans-Cyclooctene (TCO) |

| Bicyclononyne (BCN) |

| Pyridazinotriazine |

| Dimethylformamide (DMF) |

Chemoselectivity and Regioselectivity

The concepts of chemoselectivity and regioselectivity are crucial in understanding the reactions of substituted 1,2,4-triazines. While specific studies on this compound are limited, general principles can be drawn from related systems. For instance, in the Diels-Alder reaction of 5-acetyl-3-methylthio-1,2,4-triazine with cyclic enamines, the regioselectivity of the reaction is in agreement with theoretical considerations of Frontier Molecular Orbital (FMO) interactions. researchgate.net This suggests that both electronic and steric factors play a significant role in determining the outcome of such reactions.

In nucleophilic attacks on the 1,2,4-triazine ring, the positions of attack are influenced by the substituents present. For example, simple 3-substituted triazines are susceptible to nucleophilic attack at the 5- and 6-positions. acs.org The regioselectivity of acylation of 1-methylpyrrole (B46729) with 3-aryl-1,2,4-triazin-5-ones is highly dependent on the nature of the acylating agent, leading to either α- or β-heteroarylpyrroles. rsc.org

Proposed Mechanism for Pyrazolo[4,3-e]researchgate.netrsc.orgnih.govtriazine Formation

A plausible mechanism for the formation of the pyrazolo[4,3-e] researchgate.netrsc.orgnih.govtriazine ring system involves a multi-step process. The reaction likely proceeds through a protonated hydrazone intermediate. This is followed by a ring closure step, which involves an intramolecular attack of an electron pair from a hydrazine (B178648) nitrogen atom onto the C6 position of the 1,2,4-triazine ring, forming a σH adduct. Subsequent air oxidation of this adduct leads to the final pyrazolo[4,3-e] researchgate.netrsc.orgnih.govtriazine product. researchgate.net

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it amenable to nucleophilic substitution reactions. researchgate.net While 1,2,4-triazines are generally weak bases with resonance energy lower than that of benzene (B151609), this property favors nucleophilic substitution over electrophilic substitution. researchgate.net The reactivity of the 1,2,4-triazine ring towards nucleophiles can be enhanced by N-oxidation. For instance, 1,2,4-triazine 4-oxides are highly reactive towards nucleophiles and can be used for the functionalization of the 1,2,4-triazine ring. researchgate.net The C-5 position of 1,2,4-triazine 4-oxides is the preferred site for nucleophilic attack. researchgate.net

In the context of fused ring systems, the introduction of new substituents at the C5 position of the pyrazolo[4,3-e] researchgate.netrsc.orgnih.govtriazine system is possible through a nucleophilic substitution reaction of a suitable leaving group. researchgate.net For example, a methylsulfanyl group can be replaced by a more electron-withdrawing methylsulfonyl group to increase the activity of the heterocyclic system in SNAr reactions. researchgate.net

Charge-Transfer and Proton Transfer Interactions

Charge-transfer (CT) and proton transfer are fundamental interactions that can influence the chemical and physical properties of triazine derivatives. The formation of charge-transfer complexes has been observed between 2,4,6-tricyano-s-triazine and electron donors like tetrathiafulvalene (B1198394) (TTF) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). rsc.orgresearchgate.net

Proton transfer reactions have been studied in the gas phase for 1,3,5-triazine (B166579) with various anions. These reactions, along with competitive nucleophilic aromatic addition, highlight the electrophilic nature of the carbon centers in the triazine ring. nih.govresearchgate.net The protonation of triazine derivatives can lead to significant changes in their electronic and optical properties. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties that may be difficult or impossible to measure experimentally. For various triazine derivatives, these calculations have been used to predict geometries, vibrational frequencies, and electronic transitions. nih.govirjweb.com

Density Functional Theory (DFT)

DFT is a widely used computational method that calculates the electronic structure of atoms and molecules. irjweb.com It is favored for its balance of accuracy and computational cost. Studies on related triazine compounds frequently employ DFT to optimize molecular geometries and analyze electronic properties like frontier molecular orbitals (HOMO and LUMO). nih.govnih.govcolab.ws

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. nih.gov It is the primary method for calculating theoretical UV-Vis absorption spectra, predicting the energies of electronic transitions and their corresponding oscillator strengths. nih.gov For various triazine-based materials, TD-DFT calculations have been instrumental in understanding their optical properties. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It interprets the complex, delocalized molecular orbitals from a quantum calculation in terms of localized bonds, lone pairs, and antibonding orbitals, providing a more intuitive chemical picture. wisc.edu This analysis has been applied to other triazine derivatives to understand intramolecular interactions and stabilization energies. nih.govacs.org

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and spectroscopic characteristics. This involves examining the distribution of electrons, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. While general principles of electronic structure apply to 3-Methyl-1,2,4-triazine, detailed, published analyses specifically for this molecule are limited. For other unsymmetrical azines, the HOMO-LUMO energy gap has been used to assess molecular stability and potential for use as organic semiconductors. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 1,2,4-triazine (B1199460) and its derivatives, these methods are instrumental in drug discovery and materials science. nih.gov Molecular dynamics (MD) simulations, for instance, can predict the stability of a ligand-protein complex over time by simulating the movements of atoms and molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computer-aided drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) models provide a more detailed understanding by correlating the biological activity of molecules with their 3D properties, such as shape and electrostatic fields. rsc.org Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). rsc.orgnih.gov

In the study of 1,2,4-triazine derivatives as potential inhibitors of certain enzymes, 3D-QSAR models have been successfully developed. rsc.orgnih.gov These models are built by aligning a set of active molecules and calculating their steric and electrostatic fields. rsc.org The resulting contour maps reveal which structural features are favorable or unfavorable for activity. For example, a CoMFA map might show that bulky substituents in a particular region increase activity (indicated by a green contour), while electronegative groups in another area decrease it (indicated by a red contour). rsc.org These models serve as a predictive tool for designing new, more potent compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Structural Features with Activity

The biological activity of 1,2,4-triazine derivatives is significantly influenced by the nature and position of substituents on the triazine ring. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to elucidate the relationship between the structural features of these compounds and their inhibitory activities against various biological targets. nih.govrsc.org

For instance, in a study of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, 3D-QSAR models revealed that the steric and electrostatic fields around the molecules are crucial for their inhibitory potency. nih.govrsc.org The contour maps generated from these models help to identify regions where bulky or electropositive/electronegative substituents would be favorable or unfavorable for activity, thus guiding the design of new inhibitors with enhanced efficacy. nih.govrsc.org

Similarly, structure-activity relationship (SAR) studies on 1,2,4-triazine derivatives as G-protein-coupled receptor 84 (GPR84) antagonists have shown that modifications to the aryl substituents at the 5- and 6-positions of the triazine ring significantly impact their potency. acs.orgnih.gov For example, the substitution of anisole (B1667542) groups at these positions with halides led to a decrease in activity that was dependent on the atomic size of the halogen. acs.org

The following table summarizes the effects of different substituents on the activity of 1,2,4-triazine derivatives based on various studies.

| Target | Compound Series | Favorable Substitutions | Unfavorable Substitutions | Reference |

| h-DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Specific steric and electrostatic distributions | - | nih.govrsc.org |

| GPR84 | 3-methylindole-5,6-trisubstituted 1,2,4-triazines | Anisole groups at 5- and 6-positions | Halides, Pyridine (B92270) analogues at 5- and 6-positions | acs.org |

| mTOR | 5,6-diphenyl-1,2,4-triazine derivatives | 5-nitrofuran-2-yl moiety | - | nih.gov |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method is widely used to understand the binding mechanisms of 1,2,4-triazine derivatives to their biological targets and to predict their binding affinities. nih.govnih.govnih.gov

Studies on 1,2,4-triazine derivatives as potential inhibitors of enzymes such as mammalian target of rapamycin (mTOR), human D-amino acid oxidase (h-DAAO), and lanosterol 14-demethylase (CYP51) from Candida albicans have utilized molecular docking to explore their binding modes. nih.govnih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govnih.gov

Binding mode analysis through molecular docking reveals the specific interactions that stabilize the ligand-protein complex. For 1,2,4-triazine derivatives, the triazine core and its substituents play a crucial role in establishing these interactions.

In the case of h-DAAO inhibitors, the triazine structure has been shown to form hydrogen bonds with essential residues in the active site, such as Gly313 and Arg283. nih.gov Furthermore, hydrophobic interactions with residues like Leu51, His217, and Leu215 contribute to the stability of the inhibitor at the binding site. nih.gov

For GPR84 antagonists, molecular docking suggests that the 1,2,4-triazine derivatives sit within the helical bundle of the receptor, forming direct contacts with the receptor helices and the second extracellular loop (ECL2). nih.gov The 5- and 6-aryl substituents of the triazine ring appear to bind in distinct pockets within the receptor. acs.orgnih.gov

The following table details the key interacting residues for 1,2,4-triazine derivatives with different protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bonding | nih.gov |

| h-DAAO | Leu51, His217, Gln53, Leu215 | Hydrophobic Interactions | nih.gov |

| GPR84 | Helical bundle and ECL2 | Direct Contacts | nih.gov |

| mTOR | Not specified | - | nih.gov |

| CYP51 | Active site and allosteric residues | Hydrogen Bonds and Unbound Interactions | nih.gov |

Molecular docking is also a valuable tool for the in silico prediction of the biological activity of novel compounds. The docking score, which estimates the binding affinity, is often correlated with the experimental biological activity (e.g., IC₅₀ values).

In the development of mTOR inhibitors, molecular docking analysis was performed to study the possible interactions and binding modes of 1,2,4-triazine derivatives with the mTOR receptor, which helped in rationalizing their cytotoxic activities. nih.gov For h-DAAO inhibitors, newly designed compounds with high predicted pIC₅₀ values were identified through 3D-QSAR models and their binding modes were confirmed by molecular docking. nih.govrsc.org

Similarly, in the search for new antifungal agents, molecular docking was used to predict the binding affinities of 1,2,4-triazine derivatives against Candida albicans lanosterol 14-demethylase (CYP51). nih.gov The results indicated that these compounds have a high binding affinity for the target protein, suggesting their potential as effective antifungal drugs. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly affect its biological activity by influencing its ability to bind to a receptor or enzyme.

For 1,2,4-triazine and its derivatives, conformational flexibility can be important for their interaction with biological targets. Computational studies can predict the most stable conformations (lowest energy) and the energy barriers for interconversion between different conformers. nih.gov

In the context of protein-ligand binding, conformational changes in both the ligand and the protein can occur upon complex formation. nih.gov Understanding the conformational behavior of 1,2,4-triazine derivatives is therefore crucial for a complete understanding of their mechanism of action. Studies on the dynamics of the CYP51 protein from Candida albicans have shown that the binding of 1,2,4-triazine derivatives can induce conformational changes, which are important for the stability of the protein-ligand complex. nih.gov

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 3-Methyl-1,2,4-triazine by mapping the chemical environments of its hydrogen and carbon nuclei.

¹H NMR

The proton NMR spectrum of this compound displays distinct signals corresponding to the protons of the methyl group and the triazine ring. The methyl protons (-CH₃) typically appear as a singlet in the upfield region of the spectrum. The protons on the triazine ring (H-5 and H-6) are expected to appear as distinct signals in the downfield region due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. For the parent 1,2,4-triazine (B1199460), the ring protons have been reported at approximately 9.88 ppm (H-3), 8.84 ppm (H-5), and 9.48 ppm (H-6) in CDCl₃. The substitution of the methyl group at the 3-position would alter the chemical shifts of the remaining ring protons, H-5 and H-6.

¹³C NMR

The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. The spectrum is expected to show four distinct signals: one for the methyl carbon and three for the carbons of the triazine ring (C-3, C-5, and C-6). The chemical shifts for these carbons have been documented in scientific literature. spectrabase.com The carbon atom attached to the methyl group (C-3) and the methyl carbon itself will have characteristic chemical shifts, as will the C-5 and C-6 carbons within the heterocyclic ring. spectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20-30 |

| C-3 | ~160-170 |

| C-5 | ~145-155 |

| C-6 | ~150-160 |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the bonds within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending of the C-H, C=N, N=N, and C-C bonds.

Key expected absorption bands include:

C-H stretching: Aromatic C-H stretching vibrations from the triazine ring are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N stretching: The stretching vibrations of the carbon-nitrogen double bonds within the triazine ring give rise to strong absorptions in the 1500-1650 cm⁻¹ range.

Ring vibrations: The characteristic stretching and deformation vibrations of the triazine ring skeleton produce a series of bands in the fingerprint region (below 1500 cm⁻¹). For the parent 1,3,5-triazine (B166579), in-plane ring vibrations have been assigned to bands around 1555 cm⁻¹ and 1411 cm⁻¹. While this is a different isomer, similar ring vibrations are expected for the 1,2,4-triazine core.

C-H bending: Bending vibrations of the methyl group C-H bonds are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals.

For the closely related compound 3,5,6-trimethyl-1,2,4-triazine, UV-Vis absorption maxima have been observed at approximately 280 nm and 360 nm. nist.gov These absorptions are attributed to the electronic transitions within the π-system of the triazine ring. researchgate.net

Optical Band Transitions

The absorption bands in the UV-Vis spectrum of this compound correspond to specific electronic transitions. The heterocyclic aromatic ring and its nitrogen atoms allow for two primary types of transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically of high intensity and are expected to be responsible for the absorption band observed in the shorter wavelength UV region (around 280 nm). researchgate.net

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair of a nitrogen atom) to a π* anti-bonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths, likely corresponding to the absorption band observed around 360 nm. researchgate.net

Photoluminescence (PL) Emission

Simple 1,2,4-triazine compounds are generally characterized by very low or negligible photoluminescence quantum yields. The presence of efficient non-radiative decay pathways, often facilitated by the nitrogen atoms in the heterocyclic ring, typically leads to the quenching of fluorescence. Studies on various 1,2,4-triazine derivatives have shown that they are often used as components in larger systems to induce or modify luminescence, but the simple triazine core itself is not strongly emissive.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For this compound, MS provides crucial information for its identification and structural confirmation. Electron Impact (EI) is a common ionization method for such compounds, often leading to the formation of a distinct molecular ion peak, which is essential for determining the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The molecular formula for this compound is C₄H₅N₃, which corresponds to a theoretical exact mass of 95.048347172 Da nih.gov.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would detect the protonated molecule, [M+H]⁺. The precise measurement of this ion's m/z value allows for its empirical formula to be confirmed with a high degree of confidence, usually within a few parts per million (ppm) of the calculated value.

| Molecular Formula | Species | Calculated m/z | Typical Mass Accuracy (ppm) |

|---|---|---|---|

| C₄H₅N₃ | [M+H]⁺ | 96.0562 | < 5 ppm |

| C₄H₅N₃ | [M]⁺ | 95.0483 | < 5 ppm |

Mass Fragmentation Pattern Analysis

The mass fragmentation pattern provides a molecular fingerprint for this compound, offering valuable structural information. Upon ionization in the mass spectrometer, the molecular ion can undergo a series of fragmentation reactions, and the resulting fragment ions are detected. The fragmentation pathways for s-triazines are characterized by the stability of the aromatic ring, which often results in an intense molecular ion peak.

For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of Nitrogen: A retro-Diels-Alder reaction can lead to the expulsion of a molecule of nitrogen (N₂), a common fragmentation for many nitrogen-containing heterocycles.

Loss of HCN: The triazine ring can cleave to lose a molecule of hydrogen cyanide (HCN).

Loss of Methyl Radical: Cleavage of the C-CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 80.

Ring Cleavage: More complex fragmentation can involve the opening of the triazine ring, followed by rearrangements and subsequent loss of smaller neutral fragments.

| Proposed Fragment Ion | m/z (Nominal) | Neutral Loss |

|---|---|---|

| [C₄H₅N₃]⁺ | 95 | - |

| [C₃H₅N]⁺ | 67 | N₂ |

| [C₃H₄N₂]⁺ | 68 | HCN |

| [C₃H₂N₃]⁺ | 80 | •CH₃ |

| [C₂H₂N]⁺ | 40 | N₂, HCN |

X-ray Diffraction (XRD)

Single Crystal XRD

Crystal Structure Determination (e.g., Triclinic)

The analysis of the diffraction data allows for the determination of the crystal system, space group, and unit cell parameters. Triazine derivatives have been found to crystallize in various systems. A notable example is a synthesized isatin-s-triazine hydrazone derivative, which was found to crystallize in the triclinic crystal system with a P-1 space group mdpi.com.

The detailed crystallographic data obtained from such a study provides a wealth of structural information.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.

Electrochemical Methods

Electrochemical methods, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the redox properties of molecules. These techniques can determine the reduction and oxidation potentials of a compound, providing insight into its electronic structure and reactivity.

For 1,2,4-triazine derivatives, electrochemical studies often focus on the reduction of the triazine ring. An electrochemical study of several 1,2,4-triazin-5-one derivatives in dimethylformamide revealed that the azomethine group (-N=CH-) within the triazine ring undergoes a two-electron reduction process researchgate.net. The potential at which this reduction occurs is dependent on the specific substituents attached to the triazine core.

In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. For a reducible species like a triazine, a cathodic peak would be observed on the forward scan, corresponding to the reduction of the molecule. The peak potential provides information about the thermodynamic ease of the reduction. Studies have shown that for some triazine compounds, two distinct cathodic peaks can be observed, indicating stepwise reduction processes researchgate.net.

| Compound | Peak | Epc (V) vs. Ag/AgCl |

|---|---|---|

| 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one | 1st Cathodic | -1.70 |

| 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one | 2nd Cathodic | -2.50 |

| 6-methyl-3-thio-1,2,4-triazin-5-one | 1st Cathodic | -1.62 |

| 6-methyl-3-thio-1,2,4-triazin-5-one | 2nd Cathodic | -2.43 |

These electrochemical characterizations are vital for applications where the electron-accepting properties of the triazine ring are important, such as in the development of electroactive materials or catalysts nih.gov.

Thermal Analysis (TGA/dTGA)

Thermogravimetric analysis (TGA) and derivative thermogravimetry (dTGA) are crucial techniques for understanding the thermal stability and decomposition profile of a compound. While specific TGA/dTGA data for this compound is not present in the surveyed literature, research on other triazine compounds suggests that the 1,2,4-triazine ring is a thermally stable scaffold. The decomposition temperature is significantly influenced by the nature of the substituents on the triazine ring.

The thermal degradation of this compound would likely proceed in one or more stages, with the initial mass loss corresponding to the decomposition of the molecule. The temperatures at which these events occur, as well as the percentage of mass loss, would provide insight into its thermal stability.

From TGA data collected at multiple heating rates, kinetic and thermodynamic parameters such as activation energy (Ea), pre-exponential factor (A), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of decomposition can be calculated using various kinetic models. This information is vital for assessing the thermal hazard and reaction kinetics of the compound. Without experimental TGA curves, these parameters cannot be determined for this compound.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Expected Value |

|---|---|

| Onset Decomposition Temperature (Tonset) | Data not available |

| Peak Decomposition Temperature (Tpeak) | Data not available |

| Mass Loss (%) | Data not available |

Note: This table is for illustrative purposes only, as no specific experimental data was found for this compound.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for the Decomposition of this compound

| Parameter | Expected Value |

|---|---|

| Activation Energy (Ea) | Data not available |

| Pre-exponential Factor (A) | Data not available |

| Enthalpy of Activation (ΔH‡) | Data not available |

| Entropy of Activation (ΔS‡) | Data not available |

Note: This table is for illustrative purposes only, as no specific experimental data was found for this compound.

Advanced Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,4-triazine (B1199460) nucleus is a privileged structure in drug discovery, with derivatives showing a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netbenthamdirect.com This heterocycle is a key component in several clinically used drugs and experimental agents, highlighting its importance in the design of novel therapeutics. researchgate.net

Derivatives of the 1,2,4-triazine scaffold have demonstrated significant potential as anticancer agents. researchgate.netnih.gov Researchers have synthesized and evaluated numerous novel 1,2,4-triazine compounds, identifying several that exhibit potent activity against various cancer cell lines. benthamdirect.com For instance, a study of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives found that certain compounds were active against the NCI 60 cell panel. benthamdirect.com Specifically, compound 13a (5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one) emerged as a potent anticancer agent, suggesting that an electron-rich moiety on the phenyl at position 2 of the triazine nucleus has a significant impact on anticancer activity. benthamdirect.com

Another class of related s-triazine (1,3,5-triazine) derivatives has also shown promise. To find novel and effective anti-cancer agents, sixteen new imamine-1,3,5-triazine derivatives were designed and synthesized. rsc.org Compounds 4f and 4k demonstrated potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells, with IC₅₀ values of 6.25 µM and 8.18 µM, respectively, surpassing the activity of the parent compound, imatinib. rsc.org

The anticancer effects of 1,2,4-triazine derivatives are mediated through various cellular mechanisms, including the induction of apoptosis and autophagy, and the modulation of key signaling pathways.

Apoptosis and Caspase Activation : A novel 1,2,4-triazine sulfonamide derivative, MM131 , has been shown to induce both the extrinsic and intrinsic apoptotic pathways in colon cancer cells. nih.gov Its mechanism involves increasing the activity of caspase-8 and caspase-9, which are crucial initiators and executioners of apoptosis. nih.gov Similarly, certain 1,3,5-triazine (B166579) derivatives have been found to induce apoptosis in Ramos cells, a type of B-cell lymphoma. nih.gov

NF-κB Suppression : The transcription factor NF-κB is often overactivated in cancer cells, where it promotes survival by expressing anti-apoptotic proteins. nih.gov A pyrazolo[4,3-e]tetrazolo[1,5-b] benthamdirect.comacs.orgnih.govtriazine derivative, compound 3b , was shown to decrease the number of breast cancer cells with active NF-κB. nih.gov This suppression is potentially linked to an increase in intracellular Reactive Oxygen Species (ROS), which can inhibit NF-κB signaling. nih.gov

Autophagy : Compound 3b was also observed to induce autophagy in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context, and its induction represents another mechanism by which these compounds exert their anticancer effects. nih.gov

Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development. researchgate.net The 1,2,4-triazine scaffold has been successfully employed to create potent tyrosine kinase inhibitors.

c-Met Kinase Inhibitors : The HGF/c-Met signaling pathway, when overactivated, is involved in a variety of human tumors. reading.ac.uknih.gov Researchers have developed thiomethylpyridine-linked triazolotriazines as potent c-Met kinase inhibitors. In one study, all target compounds displayed IC₅₀ values in the range of 3.9-11.1 nM in a c-Met kinase inhibition assay, which was lower than the value for the established inhibitor crizotinib (B193316) (11.1 nM). reading.ac.uknih.gov Compounds 10b and 11e were also more potent than crizotinib against HepG2 liver cancer cells. reading.ac.uknih.gov

EGFR Inhibitors : The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. A series of 1,3,5-triazine derivatives were investigated as EGFR-tyrosine kinase (EGFR-TK) inhibitors. nih.gov Molecular docking studies showed that these molecules interact with key catalytic residues of EGFR. nih.gov Compound 1d from this series proved to be the most potent analogue, with an inhibitory constant of 0.44 nM against EGFR-TK. nih.gov

MERTK Inhibition : Mer-tyrosine kinase (MERTK) is a promising cancer target involved in cell survival and proliferation. nih.gov A hybrid drug design approach combining pyrrolo[2,1-f] benthamdirect.comacs.orgnih.govtriazine and 1-(methylpiperidin-4-yl)aniline pharmacophores led to the development of novel MERTK inhibitors. nih.gov The synthesized molecule IK5 showed significant cytotoxicity against A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cancer cells with IC₅₀ values of 0.36 µM, 0.42 µM, and 0.80 µM, respectively. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their pharmacological inhibition is a promising strategy for cancer treatment. nih.gov The triazine ring has been utilized as a bioisostere for the purine (B94841) scaffold found in many established CDK inhibitors. nih.gov

A pyrazolo[1,5-a]-1,3,5-triazine derivative, 7a (GP0210) , was synthesized as a bioisostere of the well-known CDK inhibitor (R)-roscovitine. nih.gov This compound displayed significantly higher potency compared to (R)-roscovitine at inhibiting various CDKs and was more effective at inducing cell death across a wide variety of human tumor cell lines. nih.gov In another study, a series of pyrazolyl-s-triazine compounds with an indole (B1671886) motif were designed as dual EGFR and CDK-2 inhibitors. frontiersin.org Compound 3i from this series showed potent inhibition of both EGFR (IC₅₀ = 34.1 nM) and CDK-2 (91.4% inhibition at 10 µM). frontiersin.org This dual-targeting approach can enhance anticancer efficacy and potentially overcome resistance mechanisms.

Bruton's tyrosine kinase (BTK) is a critical regulator of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.gov A series of compounds featuring a 1,3,5-triazine core were developed as covalent BTK inhibitors. nih.gov One compound, B8 , emerged as a highly potent and selective BTK inhibitor with an IC₅₀ of 21.0 nM. nih.gov It demonstrated excellent activity in inhibiting Raji and Ramos cancer cell lines (5.14 nM and 6.14 nM, respectively) and potently inhibited BTK auto-phosphorylation. nih.govresearchgate.net Further cellular studies showed that compound B8 arrested the cell cycle in the G2/M phase and induced apoptosis in Ramos cells, highlighting its potential for treating leukemia and other B-cell malignancies. nih.gov

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds in drug discovery. For 1,2,4-triazine derivatives, SAR studies have provided crucial insights into the structural requirements for biological activity.

In the development of G-protein-coupled receptor 84 (GPR84) antagonists based on a 3-methylindole-5,6-trisubstituted 1,2,4-triazine scaffold, the nature of the substituents at the 5- and 6-positions of the triazine ring was found to be critical. acs.orgnih.gov Initial studies on symmetrical analogs showed that substituting the anisole (B1667542) groups of the hit compound with halides led to a decrease in activity that was dependent on atomic size. acs.org A subsequent investigation of unsymmetrical analogs was undertaken to further probe the SAR of the 5- and 6-aryl substituents, which appear to bind in distinct pockets of the receptor. acs.orgnih.gov This detailed SAR analysis, guided by molecular docking, allowed for the development of novel, highly potent analogues with improved drug-like properties. acs.orgnih.gov

Anticancer Agents

Hypoxia-Activated Prodrugs (e.g., Tirapazamine Analogs)

Tumor hypoxia, a condition of low oxygen levels in solid tumors, presents a significant challenge in cancer therapy, as it makes cancer cells resistant to radiotherapy and many chemotherapeutic drugs. acs.org Hypoxia-activated prodrugs (HAPs) are designed to exploit this unique tumor microenvironment. acs.org These bioreductive drugs are selectively activated under hypoxic conditions to form potent cytotoxic species. acs.org

Tirapazamine (TPZ), a 3-amino-1,2,4-benzotriazine 1,4-dioxide, is a leading example of a HAP. acs.orgnih.gov Its mechanism involves a one-electron reduction to a radical anion, a process that is reversible in the presence of oxygen but leads to DNA-damaging radicals under hypoxic conditions. acs.org Research has focused on synthesizing and evaluating Tirapazamine analogs, specifically substituted 1,2,4-benzotriazine (B1219565) 1,4-dioxides (BTOs), to improve properties like solubility, potency, and therapeutic index. acs.orgcapes.gov.br

Structure-activity relationship (SAR) studies have shown that the electronic properties of substituents on the benzene (B151609) ring of the BTO scaffold significantly influence the compound's biological activity. acs.orgcapes.gov.br The one-electron reduction potential (E(1)), a measure of electron affinity, is a key parameter. nih.gov Both hypoxic cytotoxicity and the drug-induced stimulation of oxygen consumption are positively correlated with this potential. nih.gov Analogs with high hypoxic cytotoxicity ratios (HCR)—the ratio of toxicity under hypoxic versus aerobic conditions—tend to have E(1) values within an optimal range of approximately -450 to -510 mV. capes.gov.br

| Compound | Substituent | One-Electron Reduction Potential (E(1), mV) | Hypoxic Cytotoxicity Ratio (HCR) |

|---|---|---|---|

| Tirapazamine (TPZ) | None (Reference) | -456 | 77 |

| Analog 1 | 7-Me | -480 | 74 |

| Analog 2 | 7-OMe | -507 | 52 |

| Analog 3 | 6,7-diMe | -491 | 36 |

| Analog 4 | 8-CF3 | -372 | 112 |

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

Derivatives of the 1,2,4-triazine scaffold have demonstrated significant potential as antimicrobial agents, with research exploring their efficacy against a range of pathogens. ijpsr.infoorientjchem.org The broad biological activity of these compounds makes them attractive candidates for the development of new drugs to combat the growing challenge of antimicrobial resistance. ijpsr.infonih.gov

Newly synthesized 1,2,4-triazine derivatives have been evaluated for their antibacterial and antifungal properties by determining their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values. tandfonline.com For instance, certain tetracyclic triazine analogs have shown promising antibiotic activity against drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations. ijpsr.info Other studies have focused on creating novel 1,2,4-triazine derivatives through various synthetic routes and screening them against fungal strains like Candida albicans, Aspergillus niger, and Microsporum gypseum, as well as bacteria such as Staphylococcus aureus and Escherichia coli. orientjchem.orgnih.gov Some of these compounds exhibited antifungal effects superior or comparable to the standard drug ketoconazole (B1673606) and strong antibacterial activity against S. aureus, in some cases exceeding that of streptomycin. nih.gov

| Compound | S. aureus (Gram +) | M. gypseum (Fungus) |

|---|---|---|

| Derivative 5l (4-(2,4-dichlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) | 6.25 | 6.25 |

| Derivative 5m (4-(2-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) | 6.25 | 6.25 |

| Streptomycin (Standard) | 12.5 | N/A |

| Ketoconazole (Standard) | N/A | 12.5 |

The 1,2,4-triazine scaffold is a key component in the design of novel anti-HIV agents. researchgate.net Researchers have synthesized various derivatives, including fluorine-substituted 1,2,4-triazinones, and evaluated their potential to inhibit the human immunodeficiency virus (HIV). researchgate.netnih.gov Many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the enzyme crucial for viral replication. nih.gov

A study focusing on fluorine-substituted 1,2,4-triazinones identified several compounds with very good anti-HIV activity in MT-4 cells. researchgate.net Another series of triazine derivatives was designed to target the entrance channel of the NNRTI binding pocket (NNIBP). nih.gov Cell-based antiviral screening showed that many of these compounds exhibited good-to-moderate activity against wild-type HIV-1, with some also showing submicromolar activity against the K103N/Y181C resistant mutant strain. nih.gov

| Compound | EC50 (µM)a | CC50 (µM)b | SIc |

|---|---|---|---|

| Compound 5 | 0.012 | >21.73 | >1811 |

| Compound 11 | 0.003 | >25.75 | >8583 |

| Compound 14 | 0.005 | 31.12 | 6224 |

| Compound 16 | 0.004 | 23.32 | 5830 |

| Compound 17 | 0.006 | >22.61 | >3768 |

aEC50: 50% effective concentration (anti-HIV-1 activity). bCC50: 50% cytotoxic concentration. cSI: Selectivity Index (CC50/EC50).

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. malariaworld.orgmalariaworld.org The 1,2,4-triazine nucleus has been identified as a promising pharmacophore in this area. nih.govasm.org Novel bis-1,2,4-triazine compounds, in particular, have shown potent in vitro activity against P. falciparum. nih.govasm.org

One lead compound, MIPS-0004373, demonstrated rapid and potent activity against all asexual blood stages of the malaria parasite. nih.gov It also showed efficacy in clearing P. berghei infection in vivo, comparable to established drugs like artesunate (B1665782) and chloroquine. nih.gov Other research efforts have involved synthesizing hybrid molecules, such as 4-aminoquinoline-1,3,5-triazine derivatives, which have shown good activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum. cabidigitallibrary.org Structure modification of existing drugs like nilotinib (B1678881) has also led to the identification of novel triazine analogs with strong antimalarial activities. malariaworld.org

| Compound | IC50 vs. P. falciparum (3D7, Chloroquine-Sensitive) | IC50 vs. P. falciparum (RKL-2 or Dd2, Chloroquine-Resistant) | Reference |

|---|---|---|---|

| Compound 15a | 0.28 µM (PfK1) | 0.29 µM (PfFCR3) | malariaworld.org |

| MIPS-0004373 | Potent Activity | Potent Activity | nih.gov |

| Compound 9a | Good Activity | Good Activity | cabidigitallibrary.org |

| Compound 9c | Good Activity | Good Activity | cabidigitallibrary.org |

| Thiazolyl-triazine 204D | Good Activity | 2.17 µM (Dd2) | malariaworld.org |

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and 1,2,4-triazine derivatives are being actively investigated for their anti-inflammatory properties. nih.govnih.govthieme-connect.com These compounds can modulate inflammatory pathways through various mechanisms. unibs.itacs.orgnih.gov

One key target is the NOD-like receptor protein 3 (NLRP3) inflammasome, a protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. acs.orgnih.gov Novel 1,2,4-triazine derivatives have been developed as NLRP3 inhibitors for the potential treatment of autoimmune, autoinflammatory, and neurodegenerative diseases. acs.orgnih.gov Other studies have shown that 1,2,4-triazine derivatives can suppress inflammatory responses in diabetic environments by inhibiting the advanced glycation end products (AGEs)-RAGE signaling pathway. nih.govunibs.it This inhibition prevents the downstream activation of inflammatory mediators like NF-κβ, leading to reduced induction of cyclooxygenase-2 (COX-2) and its product, prostaglandin (B15479496) E2 (PGE2). nih.govunibs.it Further research has identified 1,2,4-triazine compounds that exhibit pronounced anti-inflammatory effects in animal models, with some showing a dual analgesic-anti-inflammatory profile without causing gastric ulcers. nih.govthieme-connect.com

Anticonvulsant Agents

Epilepsy is a common neurological disorder, and the search for new anticonvulsant agents with higher efficacy and fewer side effects is ongoing. scholarsresearchlibrary.comresearchgate.netresearchgate.net The 1,2,4-triazine scaffold has been identified as a promising structure for the development of novel anticonvulsants. scholarsresearchlibrary.comresearchgate.net

The anticonvulsant activity of synthesized 1,2,4-triazine derivatives is commonly evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. researchgate.net The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. researchgate.net A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized and evaluated, with some compounds showing high protection (up to 80%) in these models. researchgate.net Molecular docking studies suggest that their mechanism of action may involve the GABA-A receptor. researchgate.net Other research on 1,2,4-triazinone derivatives has also yielded compounds with significant anticonvulsant activity. scholarsresearchlibrary.com Furthermore, some 1,2,4-triazole-3-thione derivatives have demonstrated more potent anticonvulsant effects than the standard drug valproic acid in models of pharmacoresistant epilepsy. unifi.it

| Compound | Protection in MES Test (%) | Protection in scPTZ Test (%) |

|---|---|---|

| Compound 2c | 70 | 60 |

| Compound 2d | 80 | 70 |

Anti-ulcer Agents

Research into triazine derivatives has also extended to their potential application as anti-ulcer agents. While some studies have focused on the 1,3,5-triazine isomer, demonstrating that compounds like 2,4-Diamino-[E]-6-[2-(3-pyridyl)ethenyl]-1,3,5-triazine possess a protective effect on gastric lesions induced by HCl/ethanol, the 1,2,4-triazine scaffold has also shown promise. nih.gov The mechanism for the 1,3,5-triazine derivatives is thought to be based on their antagonistic activity against leukotriene C4 (LTC4), a mediator involved in inflammation and gastric damage. nih.gov The 1,2,4-triazine core is also found in compounds with various biological activities, including anti-ulcer properties, highlighting its versatility as a pharmacophore for developing gastroprotective agents. researchgate.net

Novel Therapeutic and Privileged Scaffolds

The 1,2,4-triazine nucleus is a prominent structural core in many pharmacologically active compounds. nih.gov While research often focuses on more complex derivatives, the fundamental 3-Methyl-1,2,4-triazine structure provides a key building block. Scientists utilize this scaffold to synthesize novel compounds with potential therapeutic applications. The addition of various functional groups to the triazine ring allows for the fine-tuning of their biological activity and specificity. For instance, derivatives of 1,2,4-triazine have been investigated for their potential as anticancer, anti-HIV, antifungal, and anti-inflammatory agents. ijpsr.info The ability of the triazine core to be readily modified makes it an attractive starting point for the development of new drugs targeting a range of diseases.

Drug Design and Development

In the field of drug design and development, the this compound core is a valuable starting point for creating new therapeutic agents. Its derivatives have been synthesized and evaluated for a wide array of biological activities, including analgesic, antihypertensive, and antimicrobial properties. ijpsr.info The structural features of the 1,2,4-triazine ring allow it to interact with various biological targets. For example, specific substitutions on the triazine ring have led to the development of potent and selective inhibitors of enzymes such as kinases, which are crucial targets in cancer therapy. The process of drug design often involves creating a library of compounds based on a core scaffold like this compound and then screening them for activity against specific biological targets.

Agrochemical Applications

The triazine class of compounds has a long history of use in agriculture, primarily as herbicides. The structural versatility of the triazine ring has also led to the investigation of its derivatives for other agrochemical purposes.

Herbicides

Insecticides

While the primary agrochemical application of triazines is in herbicides, some derivatives have been explored for their insecticidal properties. The mechanism of action for insecticidal triazines can vary, but they often target the nervous system of insects. Research in this area continues to explore the potential of novel triazine structures for pest control.

Pesticides

The term "pesticide" encompasses a broad range of substances used to control pests, including insects, weeds, and fungi. As such, the use of this compound derivatives as herbicides and potentially as insecticides falls under the broader category of pesticides. The development of new pesticides is an ongoing process aimed at finding more effective and environmentally benign solutions for crop protection.

Crop Protection Agents

Crop protection agents are essential for maintaining agricultural productivity by mitigating the impact of pests and diseases. The diverse biological activities of 1,2,4-triazine derivatives make them a subject of interest in the development of new crop protection agents. Research in this area focuses on identifying compounds with high efficacy against target pests and low toxicity to non-target organisms and the environment.

Materials Science and Optoelectronic Applications

The unique electronic properties of the 1,2,4-triazine ring, particularly its electron-deficient nature, have made it a valuable building block in the field of materials science. Its derivatives are increasingly being explored for a variety of advanced applications, especially in organic electronics and optoelectronics, where they serve as key components in devices designed to manipulate light and charge.

Strong Electron Acceptor Units